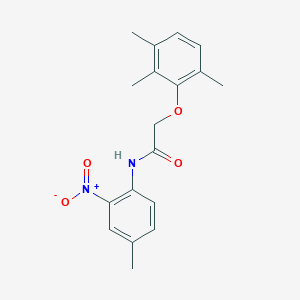![molecular formula C22H25N3O2S2 B255151 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as compound X, is a novel chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In Trypanosoma brucei, it inhibits the growth and division of the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X in lab experiments is its potential as a novel drug candidate for cancer and parasitic diseases. However, its low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X. One direction is to optimize the synthesis method to improve yield and scalability. Another direction is to investigate its potential as a treatment for other diseases, such as malaria and Chagas disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X involves several steps. First, 4-methylpiperidine is reacted with 2-bromoacetyl chloride to form 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride. This intermediate is then reacted with 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one and sodium sulfide to form 5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one X. The yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
Compound X has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against the protozoan parasite Trypanosoma brucei, which causes African sleeping sickness.
Propiedades
Nombre del producto |
5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
|---|---|
Fórmula molecular |
C22H25N3O2S2 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-9-11-24(12-10-14)18(26)13-28-22-23-20-19(15(2)16(3)29-20)21(27)25(22)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 |
Clave InChI |
RQNMHZCWDUOJCK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)






![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)